molecular formula C13H21N3O3 B5407065 5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 5311-65-9

5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione

Cat. No.: B5407065
CAS No.: 5311-65-9
M. Wt: 267.32 g/mol
InChI Key: ZDUAUUMEYMWZSW-UHFFFAOYSA-N
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Description

5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione typically involves the reaction of 1,3-dimethylbarbituric acid with hexylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using water as a solvent, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione
  • 5-Phenylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione
  • 5-Benzylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione

Uniqueness

5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione is unique due to its hexylamine substituent, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(hexyliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-4-5-6-7-8-14-9-10-11(17)15(2)13(19)16(3)12(10)18/h9,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUAUUMEYMWZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN=CC1=C(N(C(=O)N(C1=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416316
Record name 5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5311-65-9
Record name 5-Hexylaminomethylene-1,3-dimethyl-pyrimidine-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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